molecular formula C17H16N2O5S B6109440 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE

Cat. No.: B6109440
M. Wt: 360.4 g/mol
InChI Key: BYEWNDHQQPYUCA-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE is an organic compound that features a benzisothiazole ring and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE typically involves the reaction of 2-methoxybenzoic acid with 2-aminobenzisothiazole-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a stable temperature and pressure, and the use of automated systems helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the functional group introduced.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring is known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. The methoxybenzoate moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar structure but with a different functional group.

    4-HYDROXY-1-METHYL-2,2-DIOXO-N-(1,3-THIAZOL-2-YL)-1H-2LAMBDA6,1-BENZOTHIAZINE-3-CARBOXAMIDES: Contains a benzothiazine ring instead of benzisothiazole.

Uniqueness

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE is unique due to its combination of a benzisothiazole ring and a methoxybenzoate moiety, which imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-23-14-8-4-2-6-12(14)17(20)24-11-10-18-16-13-7-3-5-9-15(13)25(21,22)19-16/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEWNDHQQPYUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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